Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H25N3O4S3 and its molecular weight is 539.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based analogs and pyrimidine derivatives, which are part of this compound’s structure, have been studied for their potential biological activities . These compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Mode of Action
The introduction of a thiol group in pyrimidine derivatives, which is a feature of this compound, is known to provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Biochemical Pathways
It is known that thiophene-based analogs and pyrimidine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities associated with thiophene-based analogs and pyrimidine derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S3/c1-3-33-26(31)22-17-6-4-5-7-19(17)36-25(22)29-20(30)13-35-24-21-18(12-34-23(21)27-14-28-24)15-8-10-16(32-2)11-9-15/h8-12,14H,3-7,13H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSCATRYJRWYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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